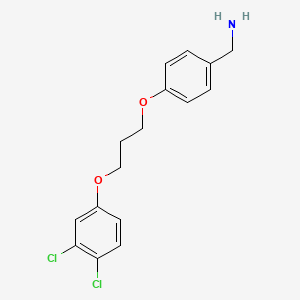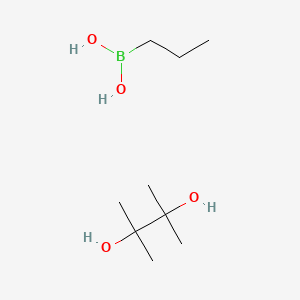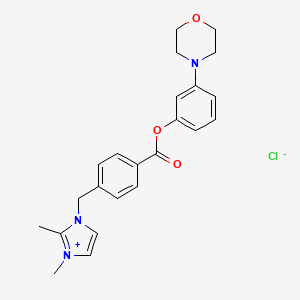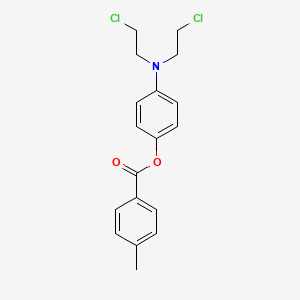
Adenosine 5-Monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5-Monophosphate, also known as 5’-adenylic acid, is a nucleotide that plays a crucial role in various cellular metabolic processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine . This compound is present in all known forms of life and is involved in the synthesis of RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adenosine 5-Monophosphate can be synthesized through various enzymatic and chemical methods. One common method involves the enzymatic phosphorylation of adenosine using adenosine kinase. Another method includes the chemical phosphorylation of adenosine using phosphorus oxychloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of yeast or bacterial cultures that are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine 5-Monophosphate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to adenosine and inorganic phosphate.
Phosphorylation: It can be phosphorylated to form adenosine diphosphate and adenosine triphosphate.
Deamination: this compound can be deaminated to form inosine monophosphate.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by enzymes such as nucleotidases.
Phosphorylation: Requires ATP and specific kinases.
Deamination: Catalyzed by the enzyme adenosine deaminase.
Major Products:
Hydrolysis: Adenosine and inorganic phosphate.
Phosphorylation: Adenosine diphosphate and adenosine triphosphate.
Deamination: Inosine monophosphate.
Aplicaciones Científicas De Investigación
Adenosine 5-Monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: Plays a role in cellular energy transfer and signal transduction.
Medicine: Investigated for its potential therapeutic effects in conditions such as ischemia and inflammation.
Industry: Used in the production of flavor enhancers and as a supplement in animal feed
Mecanismo De Acción
Adenosine 5-Monophosphate exerts its effects through various molecular targets and pathways:
Energy Metabolism: It is involved in the regulation of cellular energy homeostasis by activating AMP-activated protein kinase (AMPK).
Signal Transduction: Acts as a second messenger in various signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
Immune Function: Modulates immune responses by enhancing T-cell maturation and function, and improving natural killer cell activity.
Comparación Con Compuestos Similares
Adenosine 5-Monophosphate is unique compared to other nucleotides due to its specific roles in energy metabolism and signal transduction. Similar compounds include:
Adenosine Diphosphate (ADP): Involved in energy transfer and storage.
Adenosine Triphosphate (ATP): The primary energy carrier in cells.
Inosine Monophosphate (IMP): An intermediate in the synthesis of purine nucleotides
This compound stands out due to its specific involvement in the activation of AMPK and its role as a precursor in the synthesis of other important nucleotides.
Propiedades
Fórmula molecular |
C10H14N5O7P |
|---|---|
Peso molecular |
347.22 g/mol |
Nombre IUPAC |
[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10?/m1/s1 |
Clave InChI |
UDMBCSSLTHHNCD-VTHZCTBJSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


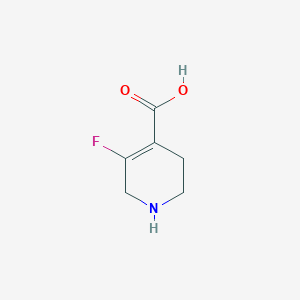
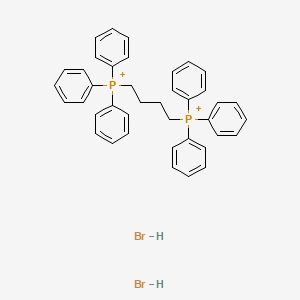
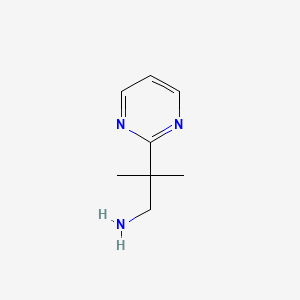
![3-(Azetidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12820967.png)

![1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820996.png)
![(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12821002.png)
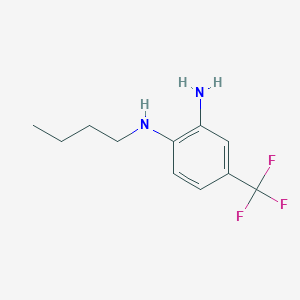
![4-[2-(Iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B12821013.png)

